![molecular formula C20H16FN3O3S B2402161 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872695-07-3](/img/structure/B2402161.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H16FN3O3S and its molecular weight is 397.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C21H17N5O3S
- Molecular Weight : 419.5 g/mol
- CAS Number : 877633-93-7
The compound features a benzodioxin moiety linked to a pyridazinyl group via a sulfanylacetamide structure, which is significant for its biological interactions.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds related to the benzodioxin structure. One notable area of focus has been the inhibition of α-glucosidase and acetylcholinesterase enzymes, which are critical in managing conditions like type 2 diabetes and Alzheimer's disease.
α-Glucosidase Inhibition
A series of derivatives based on the benzodioxin scaffold were synthesized and evaluated for their α-glucosidase inhibitory activity. The results indicated that several compounds exhibited weak to moderate inhibitory effects:
Compound ID | IC50 (μM) | Remarks |
---|---|---|
7i | 86.31 ± 0.11 | Moderate activity |
7k | 81.12 ± 0.13 | Moderate activity |
Acarbose | 37.38 ± 0.12 | Standard reference |
These findings suggest that while the synthesized compounds show some promise as therapeutic agents for diabetes management, their efficacy is lower compared to established inhibitors like acarbose .
Acetylcholinesterase Inhibition
In addition to α-glucosidase, the compounds were also screened for acetylcholinesterase inhibition, which is vital for treating Alzheimer's disease. The results indicated varying degrees of inhibition, with some compounds demonstrating potential as lead candidates for further development in neurodegenerative disease therapies .
Structure-Activity Relationship (SAR)
The structure-activity relationship of these compounds reveals that modifications on the benzodioxin and pyridazinyl moieties significantly impact their biological activity. For instance:
- Substituents on the phenyl ring : Variations such as fluorination or methylation have been shown to enhance inhibitory potency.
- Sulfanyl linkage : The presence of a sulfanyl group appears to stabilize interactions with the target enzymes, improving binding affinity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydro-1,4-benzodioxin derivatives. The methodology includes:
- Formation of Benzodioxin Derivative : Reacting 2,3-dihydro-1,4-benzodioxin with appropriate sulfonyl chlorides under basic conditions.
- Coupling with Pyridazinyl Moiety : Utilizing coupling agents to attach the pyridazinyl group.
- Purification : Employing techniques like TLC and column chromatography for purification.
Characterization techniques such as NMR and IR spectroscopy confirm the structural integrity of the synthesized compounds .
Clinical Implications
The biological activities observed in these studies suggest potential applications in pharmacology, particularly in developing new treatments for metabolic disorders and neurodegenerative diseases. Further research is warranted to optimize these compounds and evaluate their safety profiles in clinical settings.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various electrophiles. For instance, the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with sulfonyl chlorides leads to the formation of sulfonamide derivatives that exhibit significant biological activity .
The structural characterization is often conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key spectral data confirm the presence of functional groups associated with the benzodioxane and pyridazine moieties .
Biological Activities
1. Enzyme Inhibition:
this compound has been evaluated for its inhibitory effects on various enzymes. Notably, compounds containing the benzodioxane structure have shown promising results as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease treatment .
2. Antimicrobial Activity:
Recent studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For example, some sulfonamide derivatives have demonstrated significant activity against Mycobacterium tuberculosis and other bacterial strains .
3. Anticancer Potential:
Compounds with similar structures have been reported to possess anticancer activities. They have shown effectiveness in inhibiting tumor cell proliferation in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells .
Case Studies
Case Study 1: Acetylcholinesterase Inhibition
A study evaluated several sulfonamide derivatives for their ability to inhibit AChE. Among them, N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide displayed potent inhibitory activity comparable to standard AChE inhibitors . The structure–activity relationship (SAR) analysis suggested that modifications on the benzodioxane moiety could enhance inhibitory potency.
Case Study 2: Antimicrobial Evaluation
In another research effort, a series of N-substituted acetamides derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl) were tested against various bacterial strains. The results indicated that specific substitutions on the pyridazine ring significantly improved antimicrobial efficacy, suggesting a potential pathway for developing new antibiotics .
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c21-14-3-1-13(2-4-14)16-6-8-20(24-23-16)28-12-19(25)22-15-5-7-17-18(11-15)27-10-9-26-17/h1-8,11H,9-10,12H2,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLWCZFNRXIHPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.